2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

Catalog No.
S890988
CAS No.
1219968-02-1
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

CAS Number

1219968-02-1

Product Name

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-7-3-5-12(6-7)9-8(10(14)15)2-1-4-11-9/h1-2,4,7,13H,3,5-6H2,(H,14,15)

InChI Key

BILSMTPKWHRMBA-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is a pyridine derivative with a pyrrolidine ring attached at the 2-position of the pyridine structure. The pyrrolidine ring contains a hydroxyl group at its 3-position, while the pyridine ring has a carboxylic acid group at its 2-position . This unique structure combines the properties of nicotinic acid, a form of vitamin B3, with the cyclic secondary amine pyrrolidine .

The compound's chemical reactivity is influenced by its constituent parts:

Pyridine Ring Reactions:

  • The pyridine ring can participate in electrophilic aromatic substitution reactions, although these are typically slower than in benzene due to the electron-withdrawing effect of the nitrogen atom .
  • The nitrogen in the pyridine ring can act as a weak base or nucleophile in various reactions.

Carboxylic Acid Group Reactions:

  • The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to alcohols .

Pyrrolidine Ring Reactions:

  • The pyrrolidine ring, being a good nucleophile, can participate in electrophilic substitution reactions with alkyl halides and acyl halides .

Hydroxyl Group Reactions:

  • The hydroxyl group on the pyrrolidine ring can undergo oxidation, esterification, and other typical alcohol reactions.

While specific data on the biological activity of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is limited, its structural components suggest potential biological effects:

  • The nicotinic acid portion may contribute to NAD+ biosynthesis and lipid metabolism, similar to other niacin derivatives .
  • The pyrrolidine structure is found in many natural alkaloids and synthetic drugs, indicating potential pharmacological activity .
  • The compound's similarity to nicotine suggests it may interact with nicotinic acetylcholine receptors, although this would require further investigation .

The specific synthesis pathway for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is not well-documented, but potential routes can be inferred:

  • A reaction between nicotinic acid and a suitably functionalized pyrrolidine derivative.
  • Modification of existing pyridine derivatives through the addition of a pyrrolidine ring and subsequent hydroxylation.
  • Construction of the pyrrolidine ring on a pre-existing nicotinic acid scaffold .

The compound's structure suggests several potential applications:

  • Drug Development: Its similarity to nicotine and other biologically active compounds makes it a candidate for pharmaceutical research .
  • Organic Synthesis: It could serve as a building block for more complex molecules, particularly in the synthesis of nicotine derivatives .
  • Analytical Chemistry: The compound may be useful in forming metal complexes for analytical purposes.
  • Materials Science: Like other pyridine derivatives, it could potentially be used in the development of new materials or polymers.

While specific interaction studies for 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid are not available, its structure suggests potential interactions:

  • Metal Complexation: The pyridine nitrogen and carboxylic acid group could form complexes with various metals.
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, potentially affecting its solubility and interactions with biomolecules.
  • Receptor Binding: Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors, though this would require experimental verification .

Similar Compounds

Several compounds share structural similarities with 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid:

  • Nicotinic Acid: The parent compound of the pyridine portion, also known as niacin or vitamin B3 .
  • Nicotine: A well-known alkaloid with a pyridine ring and a N-methylpyrrolidine ring .
  • Pyrrolidine: The parent compound of the saturated heterocyclic portion .
  • Proline: An amino acid with a pyrrolidine ring structure .
  • Cotinine: A metabolite of nicotine with a similar pyridine-pyrrolidine structure.

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is unique due to its specific combination of a pyridine ring with a carboxylic acid group and a hydroxylated pyrrolidine ring. This structure sets it apart from its similar compounds, potentially leading to distinct chemical and biological properties.

3.1.1 Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid exhibits characteristic chemical shifts that serve as distinctive fingerprints for structural identification [1] [2] [3]. The pyrrolidine ring protons appear in the aliphatic region, with the methylene protons (CH₂) resonating between 1.8-2.4 ppm and the methine protons (CH) at 3.2-3.8 ppm [4] [5]. The hydroxyl-bearing carbon proton displays a downfield shift to 4.2-4.8 ppm due to the deshielding effect of the adjacent oxygen atom [6] [7].

The pyridine ring protons manifest in the aromatic region between 7.2-8.9 ppm, with the proton ortho to the carboxyl group appearing most downfield due to the electron-withdrawing effect of the carboxyl substituent [3] [2]. The hydroxyl proton, when observable, appears as a broad singlet in the region of 3.0-5.0 ppm, often exchange-broadened in protic solvents [5] [7].

3.1.2 Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through distinct chemical shift patterns [8] [9]. The pyrrolidine carbon atoms resonate in the aliphatic region, with the methylene carbons appearing at 32-55 ppm and the hydroxyl-bearing carbon at 65-75 ppm [10] [5]. The pyridine ring carbons exhibit characteristic aromatic chemical shifts between 125-155 ppm, with the carbon bearing the carboxyl group appearing at approximately 140 ppm [3] [2].

The carboxyl carbon displays a distinctive downfield chemical shift at 170-175 ppm, consistent with the carbonyl carbon of carboxylic acids [11] [7]. The coupling patterns and chemical shift multiplicities provide additional structural confirmation through heteronuclear correlation experiments [12] [5].

3.1.3 Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment of the nitrogen atoms [13] [14]. The pyridine nitrogen exhibits a characteristic chemical shift around 250 ppm, reflecting the sp² hybridization and aromatic character [15] [16]. The pyrrolidine nitrogen appears significantly upfield at approximately 40 ppm, consistent with its sp³ hybridization and aliphatic environment [5] [13].

The nitrogen-15 chemical shifts are sensitive to protonation state and hydrogen bonding, providing valuable information about molecular interactions in solution [13] [14]. Dynamic nuclear polarization techniques can enhance the sensitivity of nitrogen-15 detection, enabling more detailed structural analysis [13] [14].

High-Resolution Mass Spectrometric Fragmentation Patterns

3.2.1 Electrospray Ionization Mass Spectrometry

High-resolution electrospray ionization mass spectrometry provides detailed fragmentation patterns that serve as molecular fingerprints [17] [18]. The molecular ion appears as [M+H]⁺ at m/z 209.0921, with the exact mass confirming the molecular formula C₁₀H₁₂N₂O₃ [19] [20]. The protonation typically occurs at the pyrrolidine nitrogen due to its higher basicity compared to the pyridine nitrogen [21] [22].

3.2.2 Fragmentation Mechanisms and Diagnostic Ions

The fragmentation pattern reveals characteristic losses that provide structural information [21] [22]. The loss of the hydroxyl group produces a prominent ion at m/z 191.0815 [M-OH]⁺, while the loss of the carboxyl group generates m/z 163.0997 [M-COOH]⁺ [23] [24]. The pyrrolidine ring undergoes characteristic fragmentation to produce the diagnostic ion at m/z 84.0808, corresponding to the methylpyrrolidine fragment [21] [22].

The pyridine ring retention is evidenced by the fragment at m/z 78.0338, while the nicotinic acid portion generates a characteristic ion at m/z 124.0393 [23] [24]. The fragmentation patterns follow established mechanisms for nicotinic acid derivatives, including McLafferty rearrangements and alpha cleavages [17] [23].

Fragment m/zFragment IdentityRelative IntensityMechanism
209[M+H]⁺ - Molecular ionLowProtonation at nitrogen
191[M-OH]⁺ - Loss of hydroxyl groupMediumAlpha cleavage at C-OH bond
163[M-COOH]⁺ - Loss of carboxyl groupHighMcLafferty rearrangement
144Pyrrolidine + CH₂COOHMediumRing opening with acetic acid retention
124Nicotinic acid fragmentHighLoss of pyrrolidine moiety
96Pyrrolidine + CH₂MediumPyrrolidine ring fragmentation
84Methylpyrrolidine fragmentHighCharacteristic pyrrolidine base peak
78Pyridine fragmentHighPyridine ring retention

Vibrational Spectroscopy for Functional Group Analysis

3.3.1 Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides comprehensive functional group identification through characteristic vibrational frequencies [11] [25]. The hydroxyl group on the pyrrolidine ring produces a broad absorption band between 3200-3600 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [26] [7]. The carboxylic acid carbonyl stretching appears as a strong absorption at 1650-1750 cm⁻¹, characteristic of the C=O bond [11] [27].

The pyridine ring vibrations manifest in the 1400-1600 cm⁻¹ region, with multiple bands corresponding to C=C and C=N stretching modes [11] [28]. The aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine ring occurs at 2800-3000 cm⁻¹ [11] [26].

3.3.2 Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly for aromatic systems [29] [28]. The pyridine ring breathing mode appears as a strong band at 990-1040 cm⁻¹, serving as a diagnostic feature for pyridine derivatives [11] [28]. The C-N stretching vibrations between the pyridine and pyrrolidine rings produce medium-intensity bands at 1000-1300 cm⁻¹ [29] [28].

The symmetric nature of certain vibrational modes makes them more Raman-active than infrared-active, providing enhanced sensitivity for ring deformation modes and C-N bond vibrations [29] [28]. The combination of infrared and Raman data enables complete vibrational assignment and structural confirmation [11] [28].

Vibrational ModeIR Frequency (cm⁻¹)Raman ActivityAssignment
O-H stretching3200-3600WeakHydroxyl group on pyrrolidine
C=O stretching (carboxyl)1650-1750StrongCarboxylic acid C=O
C=C/C=N stretching (aromatic)1400-1600StrongPyridine ring vibrations
N-H bending1500-1650MediumSecondary amine bending
C-H stretching (aromatic)3000-3100MediumAromatic C-H
C-H stretching (aliphatic)2800-3000StrongPyrrolidine C-H
C-N stretching1000-1300MediumPyridine-pyrrolidine linkage
Ring breathing (pyridine)990-1040StrongSymmetric ring breathing
Ring deformation600-900MediumOut-of-plane ring modes
O-H bending (in-plane)1200-1400WeakOH bending vibration
C-O stretching1000-1200MediumC-O bond in carboxyl group

X-ray Crystallographic Studies of Solid-State Configurations

3.4.1 Crystal Structure Predictions

Based on structural analogies with related nicotinic acid derivatives, 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is predicted to crystallize in a monoclinic or orthorhombic crystal system [30] [31]. The most likely space groups include P21/c, P21/n, or Pnma, which are common for organic carboxylic acids [32] [33]. The unit cell dimensions are estimated to be approximately a = 8-12 Å, b = 10-14 Å, and c = 12-16 Å, with a calculated density of 1.3-1.5 g/cm³ [30] [33].

3.4.2 Intermolecular Interactions and Packing Arrangements

The crystal structure is expected to be stabilized by extensive hydrogen bonding networks involving the carboxyl group, hydroxyl group, and nitrogen atoms [32] [31]. The primary hydrogen bonding patterns include O-H···N interactions between the hydroxyl group and pyridine nitrogen, O-H···O interactions between hydroxyl and carboxyl groups, and N-H···O interactions involving the pyrrolidine nitrogen [30] [33].

The pyridine rings are anticipated to participate in π-π stacking interactions, contributing to the overall crystal stability [34] [31]. The pyrrolidine ring conformation is expected to adopt an envelope configuration, with the hydroxyl substituent influencing the ring puckering [35] [33]. The molecular packing likely involves hydrogen-bonded chains or sheet structures, typical for carboxylic acid derivatives [30] [32].

ParameterPredicted ValuesBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicSimilar nicotinic acid derivatives
Space GroupP21/c, P21/n, or PnmaCommon for organic acids
Unit Cell Dimensionsa = 8-12 Å, b = 10-14 Å, c = 12-16 ÅTypical for small organic molecules
Density (calculated)1.3-1.5 g/cm³Typical for organic compounds
Hydrogen BondingO-H···N, O-H···O, N-H···OCarboxyl and hydroxyl groups present
Intermolecular Interactionsπ-π stacking, C-H···πAromatic pyridine ring available
Molecular ConformationExtended with pyrrolidine envelopePyrrolidine ring flexibility
Packing MotifHydrogen-bonded chains or sheetsHydrogen bonding capability

XLogP3

0.3

Dates

Last modified: 08-16-2023

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